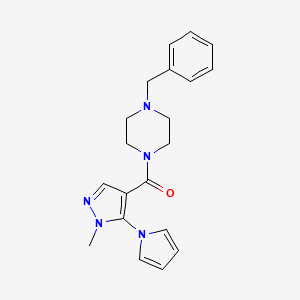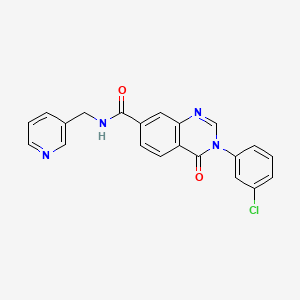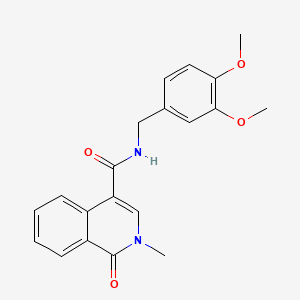
N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide
Übersicht
Beschreibung
N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Efficient Synthesis Techniques : Research has led to the development of efficient synthesis methods for related pyrrole derivatives, offering potential pathways for the synthesis of "N-cyclopentyl-4-(1H-pyrrol-1-yl)benzamide". For example, a study presented a convenient method for synthesizing highly substituted pyrrolin-4-ones, highlighting the importance of such compounds in organic chemistry and potential pharmaceutical applications (Huang et al., 2007).
Medicinal Chemistry and Drug Discovery
- Anticancer Properties : Pyridinium amidates, chemically related to "this compound", have been synthesized and their in vitro anticancer activities studied. These compounds showed cytotoxic effects in various cancer cell lines, indicating the potential therapeutic applications of related compounds (Muller et al., 2016).
- HDAC Inhibition for Cancer Therapy : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure that shares functional groups with "this compound", was discovered as an orally active histone deacetylase inhibitor. It exhibits selective inhibition of HDACs, a promising target in cancer therapy, and has entered clinical trials (Zhou et al., 2008).
Chemical Biology and Bioconjugation
- Bioconjugation Agents : The synthesis of heterobifunctional coupling agents, including derivatives related to "this compound", has been optimized for chemoselective conjugation of proteins and enzymes. This is critical for developing targeted therapies and diagnostic tools (Reddy et al., 2005).
Molecular Recognition and Supramolecular Chemistry
- Complexation Studies : The complexation behaviors of compounds with pyrrole motifs in aqueous and non-aqueous environments have been investigated. These studies provide insights into the potential use of "this compound" in designing novel host-guest systems or molecular sensors (Panja et al., 2004).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-18/h3-4,7-12,14H,1-2,5-6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUAJKAHPJITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide](/img/structure/B4502000.png)

![4-{4-[2-(phenylthio)ethoxy]benzoyl}morpholine](/img/structure/B4502012.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide](/img/structure/B4502013.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide](/img/structure/B4502027.png)

![tert-butyl 4-{[3-(2-furyl)-1H-1,2,4-triazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4502038.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4502044.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4502066.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one](/img/structure/B4502067.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502087.png)
